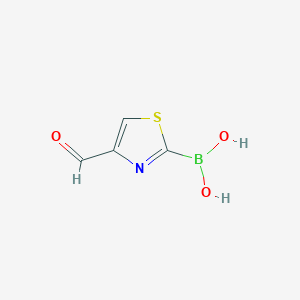![molecular formula C8H6ClNOS B13877925 (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is a chemical compound that belongs to the class of thienopyridines It is characterized by a thieno[3,2-c]pyridine core structure with a chlorine atom at the 4-position and a methanol group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thienopyridine core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products include dechlorinated or modified thienopyridine derivatives.
Substitution: The major products include substituted thienopyridine derivatives with various functional groups.
科学的研究の応用
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
(4-Chloro-pyridin-2-yl)-methanol: This compound has a similar structure but lacks the thieno ring.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thienopyridine core but differ in the substitution pattern and functional groups.
Uniqueness
(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group on the thienopyridine core makes it a versatile compound for various applications.
特性
分子式 |
C8H6ClNOS |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
(4-chlorothieno[3,2-c]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-8-6-1-2-12-7(6)5(4-11)3-10-8/h1-3,11H,4H2 |
InChIキー |
KIYTVFAYUVRFKP-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1C(=NC=C2CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


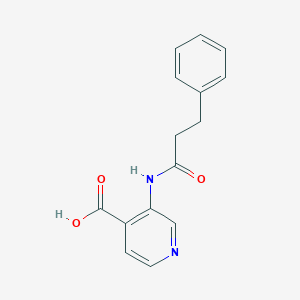
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)

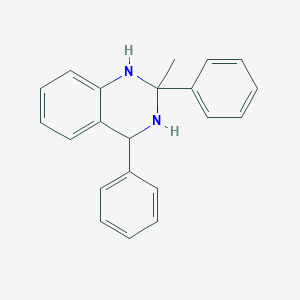
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
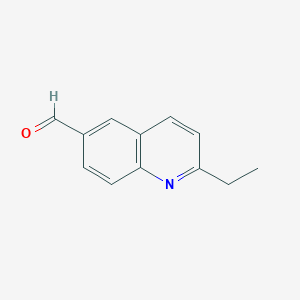

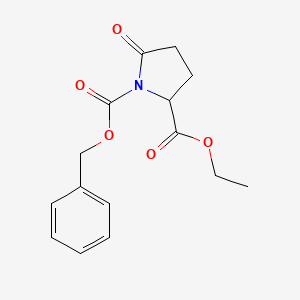
![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)

![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
